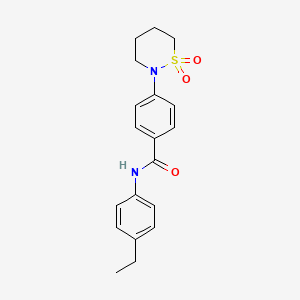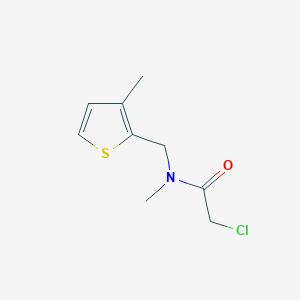
2-Chloro-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide, also known as CGP 78608, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thioacetamides and has been found to exhibit interesting biological activities.
Mécanisme D'action
The exact mechanism of action of 2-Chloro-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide 78608 is not fully understood. However, it has been suggested that its anticonvulsant activity may be due to its ability to modulate the activity of GABA receptors in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal excitability. By modulating the activity of GABA receptors, 2-Chloro-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide 78608 may help to reduce the likelihood of seizures.
Biochemical and Physiological Effects
2-Chloro-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide 78608 has been found to exhibit a number of biochemical and physiological effects. In addition to its anticonvulsant and anxiolytic effects, it has been found to exhibit anti-inflammatory activity. This suggests that it may have potential use in the treatment of inflammatory disorders such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-Chloro-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide 78608 is that it exhibits potent biological activity at relatively low doses. This makes it an attractive candidate for further study in animal models. However, one of the limitations of 2-Chloro-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide 78608 is that its mechanism of action is not fully understood. This makes it difficult to predict its potential effects in humans.
Orientations Futures
There are a number of potential future directions for research on 2-Chloro-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide 78608. One area of interest is its potential use in the treatment of epilepsy. Further studies are needed to determine its safety and efficacy in humans. Additionally, its anxiolytic and anti-inflammatory effects suggest that it may have potential use in the treatment of a variety of other disorders. Further studies are needed to explore these potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide 78608 involves the reaction of 2-chloro-N-methylacetamide with 3-methylthiophen-2-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain 2-Chloro-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide 78608 in high purity.
Applications De Recherche Scientifique
2-Chloro-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide 78608 has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticonvulsant activity in animal models, suggesting its potential use in the treatment of epilepsy. Additionally, 2-Chloro-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide 78608 has been found to exhibit anxiolytic effects, making it a potential candidate for the treatment of anxiety disorders.
Propriétés
IUPAC Name |
2-chloro-N-methyl-N-[(3-methylthiophen-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNOS/c1-7-3-4-13-8(7)6-11(2)9(12)5-10/h3-4H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKKZQIVVHJFIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN(C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

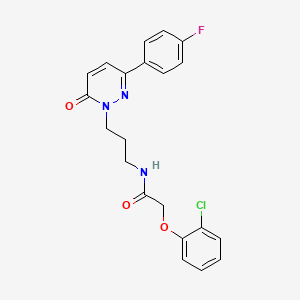
![N-cyclopentyl-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2424682.png)
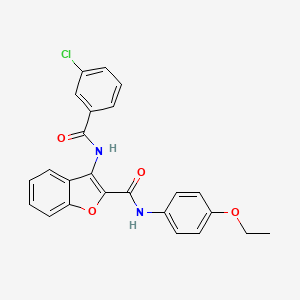
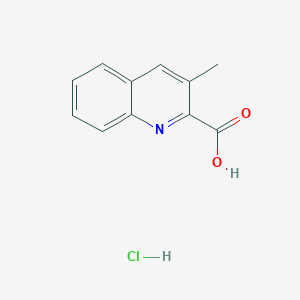
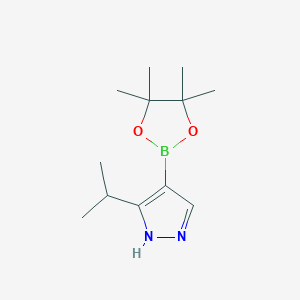

![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2424688.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylate](/img/structure/B2424690.png)

![[4-[(Z)-2-Cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2424692.png)

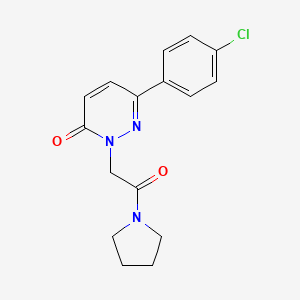
![2-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B2424696.png)
